molecular formula C6H15NSi B083233 Allylaminotrimethylsilane CAS No. 10519-97-8

Allylaminotrimethylsilane

Cat. No.: B083233
CAS No.: 10519-97-8
M. Wt: 129.28 g/mol
InChI Key: FFJKAASRNUVNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylaminotrimethylsilane (CAS: Not explicitly listed in evidence; inferred from synthesis in ) is an organosilicon compound featuring an allyl group (-CH₂CH=CH₂), a primary amine (-NH₂), and three methyl (-CH₃) substituents bonded to a silicon atom. It is primarily used as a chemical intermediate in organic synthesis and materials science.

Properties

IUPAC Name

N-trimethylsilylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKAASRNUVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370013
Record name ALLYLAMINOTRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-97-8
Record name ALLYLAMINOTRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylaminotrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Reagent Method

This method is widely used for synthesizing allyltrimethylsilane derivatives and can be adapted for allylaminotrimethylsilane by introducing the amino functionality in subsequent steps or via protected intermediates.

Procedure:

  • Preparation of allylmagnesium bromide by reacting allyl bromide with magnesium metal in anhydrous ether solvent.

  • Subsequent reaction of the allylmagnesium bromide with trimethylchlorosilane under inert atmosphere, typically at controlled temperatures (around 50 °C).

  • The reaction mixture is then refluxed for several hours (e.g., 5 hours) to ensure complete conversion.

  • After reaction completion, the mixture is filtered to remove magnesium salts, and the product is purified by distillation.

Example Data:

Reagents Amount (g/moles) Conditions Yield (%) Purity (%) Notes
Magnesium foil 25 g (1.028 moles) Reaction with allyl bromide Initiates Grignard reagent
Aluminum foil 6.9 g (0.257 moles) Added to promote reaction Catalyst or activator
Chloropropylene (allyl chloride) 89.3 g (1.168 moles) Dropwise addition at 50 ± 5 °C Allyl source
Trimethylchlorosilane 152.2 g (1.401 moles) Mixed with chloropropylene Silicon source
Solvent (divinyl ether) 300 g Reaction medium Ether solvent
Reaction time 5 hours Reflux after addition 84% 99.3% High yield and purity

The product obtained was analyzed by gas chromatography, showing high purity (99.3%) and low impurities (moisture 50 ppm, chloride 1.2 ppm, bromine 1.3 ppm, iodine 1.2 ppm).

Direct Coupling of Allyl Halides with Halosilanes

A patented method (US5629439A) describes the preparation of allylsilanes, which can be adapted for this compound synthesis, involving:

  • Reacting allyl halides (e.g., allyl chloride or allyl bromide) with halosilanes such as trimethylchlorosilane.

  • The reaction is conducted in the presence of a metal catalyst or under specific conditions to facilitate the formation of the silicon–carbon bond.

  • The process may involve continuous or batch production modes, with temperature and solvent controls to optimize yield and selectivity.

This method emphasizes the control of reaction parameters such as temperature, stoichiometry, and the use of inert atmosphere to prevent side reactions and degradation.

Aspect Grignard Reagent Method Direct Coupling Method
Reactants Allylmagnesium bromide + trimethylchlorosilane Allyl halide + trimethylchlorosilane
Reaction Conditions Inert atmosphere, ether solvent, reflux at ~50 °C Catalytic or thermal conditions, solvent-dependent
Yield Up to 84% Variable, depends on catalyst and conditions
Purity High (99.3% by GC) High, with proper purification
Complexity Requires preparation of Grignard reagent More straightforward, fewer steps
Scalability Suitable for lab and industrial scale Suitable for continuous and batch processes
  • The Grignard reagent method is well-established and provides high yields with good control over product purity.

  • The presence of aluminum foil in the Grignard reaction has been noted to enhance the reaction rate and yield, likely by activating magnesium or facilitating electron transfer.

  • The choice of solvent (divinyl ether or diethyl ether) is critical to stabilize the Grignard reagent and ensure smooth reaction progression.

  • The direct coupling method offers a potentially simpler route but requires careful optimization of reaction parameters to avoid side products such as dienes or polymerization.

  • Analytical techniques such as gas chromatography and distillation are essential for product purification and quality control.

The preparation of this compound primarily relies on the formation of a silicon–carbon bond via organometallic intermediates or direct coupling of allyl halides with chlorosilanes. The Grignard reagent method is the most documented and reliable approach, offering high yield and purity. Advances in catalytic methods and process optimization continue to improve the efficiency and scalability of these syntheses.

Scientific Research Applications

Chemistry

  • Precursor for Silicon Carbonitride Films : Allylaminotrimethylsilane serves as a precursor for synthesizing silicon carbonitride films, which have applications in electronics and optics due to their thermal stability and hardness.
  • Modifier for Polysiloxane Resins : The compound is used to modify polysiloxane resins, enhancing their mechanical properties and thermal stability.

Biology

  • Modification of Biomolecules : In biological assays, this compound is employed to modify biomolecules, facilitating studies on protein interactions and enzyme activities.
  • Drug Delivery Systems : Research indicates potential use in drug delivery systems where its organosilicon structure can improve the solubility and stability of pharmaceutical compounds.

Medicine

  • Building Block for Pharmaceutical Compounds : The compound is explored as a building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells.
  • Potential Anticancer Agent : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines by interfering with cellular signaling pathways.

Industry

  • Enhancer for Paints and Adhesives : In industrial applications, it acts as a modifier for paints and adhesives, improving adhesion properties and durability.

Case Study 1: Synthesis of Silicon Carbonitride Films

A study demonstrated the effectiveness of this compound as a precursor in synthesizing silicon carbonitride films. The films exhibited excellent thermal stability and mechanical strength, making them suitable for high-temperature applications.

Case Study 2: Biological Assays

In a series of biological assays, this compound was used to modify proteins, leading to enhanced binding affinities in receptor-ligand interactions. This modification facilitated a better understanding of enzyme kinetics and protein dynamics.

Case Study 3: Drug Delivery Mechanism

Research focused on using this compound in drug delivery systems revealed that its incorporation into nanoparticles improved drug solubility and release profiles. This study highlighted its potential in enhancing the efficacy of anticancer drugs.

Mechanism of Action

The mechanism of action of allylaminotrimethylsilane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing the allylamine moiety to participate in selective reactions. This compound can interact with molecular targets through nucleophilic substitution, addition, and other reaction pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Key Properties (from ):

  • Boiling Point : 96–104°C at 2.5 mm Hg; 134–142°C at 11.5 mm Hg.
  • Refractive Index : $ n_D^{20} = 1.4475–1.4485 $.
  • Density : $ d^4 = 0.8956–0.8971 \, \text{g/cm}^3 $.
  • Synthesis: Produced via platinum-catalyzed reactions, such as the addition of tetramethyldisiloxane to allylaminotrimethylsilane under controlled conditions .

This compound’s bifunctional nature (amine + allyl groups) enables dual reactivity, making it valuable in crosslinking polymers and synthesizing hybrid organic-inorganic materials.

Comparison with Structurally Similar Compounds

Allyltrimethylsilane (CAS 762-72-1)

Properties:

  • Physical State : Clear liquid .
  • Boiling Point : 86°C .
  • Density : 0.719 g/cm³ .
  • Flash Point: 16°C (highly flammable) . Applications: Used as a monomer in silicones and as a precursor in hydrosilylation reactions .

Key Differences :

  • Reactivity : Allyltrimethylsilane lacks the amine group, limiting its use in amine-specific reactions (e.g., crosslinking with epoxides).
  • Safety: Higher flammability compared to this compound due to lower flash point .

N,N-Bis(trimethylsilyl)allylamine (CAS Not Provided)

Chemical Structure : Allyl group + two trimethylsilyl groups on nitrogen.
Properties :

  • Physical State : Liquid .
  • Formula : $ \text{C}9\text{H}{23}\text{NSi}_2 $ .
    Applications : Acts as a silylating agent to protect amines in organic synthesis .

Key Differences :

  • Steric Hindrance: The bis(trimethylsilyl) group reduces nucleophilicity compared to this compound, making it less reactive in amine-catalyzed reactions.
  • Functionality: Designed for temporary amine protection, unlike the crosslinking applications of this compound.

Comparison with Functional Analogs

(n-(2-Aminoethyl)-3-aminopropyl)trimethoxysilane (CAS 1760-24-3)

Chemical Structure : Dual amine groups + methoxy substituents on silicon.
Properties :

  • Applications : Enhances adhesion in composites and coatings due to methoxy groups’ hydrolytic reactivity .
    Key Differences :
  • Durability: Superior chemical resistance in extreme conditions compared to this compound .

Hexamethyldisiloxane (CAS 107-46-0)

Chemical Structure : Two trimethylsilyl groups linked by an oxygen atom.
Properties :

  • Applications : Used as a solvent, lubricant, or heat-transfer fluid .
    Key Differences :
  • Functionality : Lacks reactive groups (amine or allyl), limiting its use in covalent bonding applications.
  • Thermal Stability: Higher stability but lower versatility in synthesis compared to this compound .

Comparison Table of Key Compounds

Compound This compound Allyltrimethylsilane N,N-Bis(trimethylsilyl)allylamine (n-(2-Aminoethyl)-3-aminopropyl)trimethoxysilane
CAS Number Not explicitly listed 762-72-1 Not provided 1760-24-3
Functional Groups Allyl, amine, methyl Allyl, methyl Allyl, bis(trimethylsilyl)amine Dual amine, methoxy
Boiling Point 96–104°C (2.5 mm Hg) 86°C Not available Not available
Primary Use Crosslinking agent Hydrosilylation Amine protection Adhesion promoter
Key Reactivity Amine nucleophilicity Allyl electrophilicity Steric protection Sol-gel formation
Safety Concerns Moderate flammability High flammability Low flammability Low toxicity

Biological Activity

Allylaminotrimethylsilane (ATMS) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides an in-depth examination of the biological activity of ATMS, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by the presence of an allyl group and three trimethylsilyl groups. Its chemical structure can be represented as follows:

C6H15NSi3\text{C}_6\text{H}_{15}\text{N}\text{Si}_3

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex organic molecules.

Biological Activity Overview

Research into the biological activity of ATMS has revealed several potential effects on biological systems:

  • Antimicrobial Properties : ATMS has been investigated for its antimicrobial activity against various pathogens. Studies have shown that silane compounds can disrupt microbial cell membranes, leading to cell death.
  • Cytotoxicity : The cytotoxic effects of ATMS on cancer cell lines have been explored. In vitro studies indicate that ATMS may inhibit the proliferation of certain cancer cells, suggesting potential applications in cancer therapy.
  • Cell Adhesion : ATMS has been utilized to enhance cell adhesion in tissue engineering applications. Its silane functionality allows for improved interaction with biological substrates.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Organic Chemistry examined the antimicrobial efficacy of various silanes, including ATMS. The results indicated that ATMS exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL .
  • Cytotoxicity Against Cancer Cells : Research conducted on human breast cancer cell lines demonstrated that treatment with ATMS resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 30 µM, indicating a promising avenue for further investigation into its use as an anticancer agent .
  • Tissue Engineering Applications : A study focused on the use of ATMS in promoting fibroblast adhesion on silicone surfaces showed that coatings containing ATMS significantly increased cell attachment compared to control surfaces. This enhancement was attributed to the unique surface chemistry provided by the silane .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Reactive Silanol Formation : Upon hydrolysis, ATMS can form reactive silanol groups that may interact with cellular components, influencing signaling pathways related to cell growth and apoptosis.
  • Functional Group Interactions : The presence of amino groups may facilitate interactions with proteins and other biomolecules, enhancing biological activity.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Antimicrobial ActivityMIC: 50-100 µg/mL against various pathogens
CytotoxicityIC50: ~30 µM on breast cancer cells
Cell AdhesionEnhanced fibroblast adhesion on silicone surfaces

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing allylaminotrimethylsilane, and what experimental conditions optimize yield?

  • Methodological Answer : this compound is typically synthesized via silylation of allylamine derivatives. Key steps include:

  • Reagent Selection : Use trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) as silylating agents under inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
  • Solvent Systems : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to minimize side reactions .
  • Purification : Distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) ensures high purity (>95%) .
    • Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-silylation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Regulatory Compliance : Note that this compound (CAS 10519-88-7) is not listed on TSCA, but its precursor allylamine (CAS 107-11-9) is regulated under SARA .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reactivity of this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), non-polar (e.g., toluene), and protic solvents (e.g., ethanol) to identify solvent-dependent trends.
  • Mechanistic Probes : Use deuterated solvents or isotopic labeling (e.g., D₂O quenching) to trace reaction pathways .
  • Computational Modeling : Apply density functional theory (DFT) to predict solvent effects on transition states and regioselectivity .
    • Case Study : In THF, this compound acts as a β-acylcarbanion equivalent, while in DMF, it may undergo competing elimination due to increased basicity .

Q. What analytical techniques are most effective for characterizing intermediates in this compound-mediated reactions?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 0.1–0.3 ppm for Si-CH₃ groups) identifies silyl intermediates .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts (e.g., trimethylsilanol) with electron ionization (EI) at 70 eV .
  • Infrared Spectroscopy (IR) : Monitor Si-C (~1250 cm⁻¹) and Si-N (~950 cm⁻¹) stretches to confirm silylation .
    • Data Interpretation : Cross-reference spectra with NIST Chemistry WebBook databases for validation .

Q. How can researchers ensure reproducibility in this compound-based protocols?

  • Methodological Answer :

  • Detailed Documentation : Follow ICMJE guidelines to report reagent purity (e.g., ≥98%), batch numbers, and storage conditions .
  • Standardized Workflows : Use controlled atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps .
  • Collaborative Validation : Share raw data (e.g., NMR spectra, reaction logs) via open-access repositories to enable peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylaminotrimethylsilane
Reactant of Route 2
Reactant of Route 2
Allylaminotrimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.